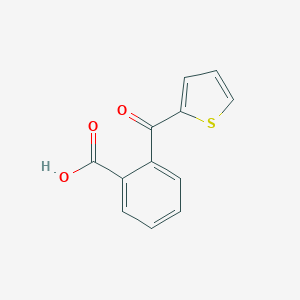

2-(2-Thienylcarbonyl)benzoic acid

Übersicht

Beschreibung

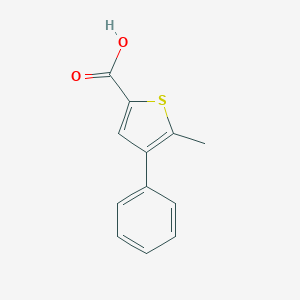

2-(2-Thienylcarbonyl)benzoic acid is a chemical compound with the molecular formula C12H8O3S . It has an average mass of 232.255 Da and a monoisotopic mass of 232.019409 Da . It is a useful research chemical .

Molecular Structure Analysis

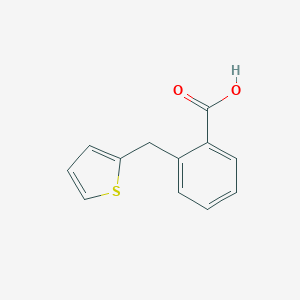

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group (COOH) and a thiophene ring via a carbonyl group (C=O) .Wissenschaftliche Forschungsanwendungen

Synthesis and Development of Heterocyclic Quinones : The compound 2-(2-Thienylcarbonyl)benzoic acid, among others, is used in synthesizing biologically active aza-anthraquinones, which are useful in pharmaceutical applications (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).

Applications in Food, Cosmetic, and Pharmaceutical Industries : Derivatives of benzoic acid, which includes compounds like this compound, are widely used as preservatives and flavoring agents in food, cosmetics, and pharmaceuticals. These compounds are also a focus of research regarding their environmental distribution and potential health effects (del Olmo, Calzada, & Nuñez, 2017).

Model Compound for Pharmaceutical Research : Benzoic acid is considered a model compound in pharmaceutical research, with studies focused on understanding the phase behavior of benzoic acid in various solutions. This is crucial for process design in drug development (Reschke, Zherikova, Verevkin, & Held, 2016).

Detection and Analysis Techniques : Research has been conducted on developing methods for the effective detection of benzoic acid, which is relevant for quality assurance in the pharmaceutical, food, and chemical industries. For example, the use of polyaniline/Al bismuthate composite nanorods as electrode materials shows promise in this area (Pei et al., 2020).

Synthesis of Ring-Chain Isomers : Research into the synthesis of acid chlorides and amides of 2-(2-pyridyl and 2-quinolylcarbonyl) benzoic acids, which are closely related to this compound, explores the formation of cyclic acid chlorides and corresponding amides (Karlivan, Batse, & Valter, 1994).

Determination of Aromaticity Indices : The study of aromaticity in compounds like this compound is crucial for understanding their chemical properties. Nuclear magnetic resonance spectroscopy is used for this purpose (Lee, Yu, & Ji, 2002).

Liquid Crystal Research : Derivatives of 2-Thienylcarbonyl benzoic acid have been studied for their mesomorphic behavior, which is relevant in the field of liquid crystals (Kossmehl & Pithart, 1990).

Catalysis in Salicylic Acid Biosynthesis : Benzoic acid derivatives, including this compound, are relevant in studies exploring the biosynthesis of salicylic acid, an important compound in plant biology and pharmaceuticals (León et al., 1995).

Photocatalytic Degradation Studies : Research on the photocatalytic degradation of benzoic acid in aqueous solutions, relevant for environmental applications, includes the study of various derivatives (Velegraki & Mantzavinos, 2008).

Corrosion Inhibition Research : Some derivatives of benzoic acid, similar to this compound, are investigated for their potential as corrosion inhibitors in materials science (Kaya et al., 2016).

Growth and Biochemical Studies in Plants : Benzoic acid and its derivatives influence growth, yield, and biochemical aspects in plants like soybeans, offering insights into plant physiology and agricultural applications (Sadak, El-Lethy, & Dawood, 2013).

Green Chemistry Applications : Benzoic acid derivatives are used in green chemistry for the synthesis of compounds like benzimidazoles, emphasizing environmentally friendly methods (Dudd et al., 2003).

Photostabilizer Research : Metal salts of certain benzoic acid derivatives, which could include this compound, are studied for their effectiveness as photostabilizers in polymers (Rabek, Rånby, Arct, & Golubski, 1982).

Selective C–H Bond Functionalization : Research into the C–H bond functionalization of benzoic acids, including derivatives, provides valuable tools for organic synthesis (Li et al., 2016).

Electrochemical Reduction Studies : Studies on the electrochemical reduction of benzoic acid, including its derivatives, are relevant in fields like electrochemistry and environmental sciences (Meng et al., 2013).

TiO2-Mediated Photocatalytic Degradation : The photocatalytic degradation of benzoic acid in water over TiO2 is another area of research that provides insights into environmental applications (Velegraki & Mantzavinos, 2010).

Synthesis of Arylethylbenzoic Acid : The synthesis of derivatives like 2-(2-Aryl)ethylbenzoic acid from o-cyanobenzyl chloride through various reactions, including hydrogenation, is a topic of interest in organic chemistry (Chen Fen-er, 2012).

Electrochemical Oxidation Studies : Electrochemical oxidation of benzoic acid over boron-doped diamond electrodes is studied to understand key operating parameters and reaction by-products, relevant in chemical engineering (Velegraki, Balayiannis, Diamadopoulos, Katsaounis, & Mantzavinos, 2010).

Green Synthesis of Carboxylic Acids and Esters : Selenium-catalyzed oxidation of aldehydes, including the synthesis of benzoic acid, is a part of green chemistry research, emphasizing eco-friendly protocols (Sancineto et al., 2015).

Photocatalytic Water Purification : Research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide, which involves the degradation of compounds like benzoic acid, is significant in environmental chemistry (Matthews, 1990).

Safety and Hazards

While specific safety and hazard information for 2-(2-Thienylcarbonyl)benzoic acid was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing in dust, and not ingesting the compound . In case of accidental ingestion, immediate medical assistance should be sought .

Eigenschaften

IUPAC Name |

2-(thiophene-2-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJANWLDEVDGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300367 | |

| Record name | 2-(2-Thienylcarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46496-80-4 | |

| Record name | 46496-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Thienylcarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienylcarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)

![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)

![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)